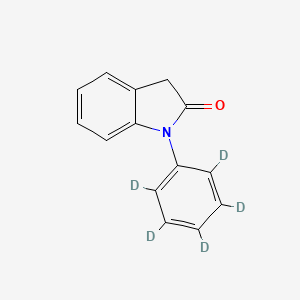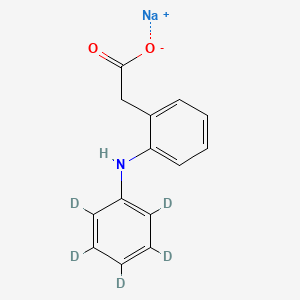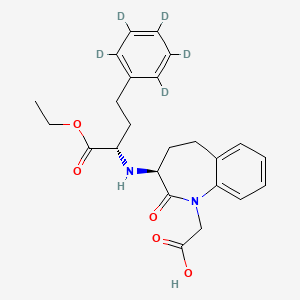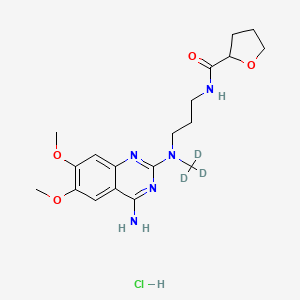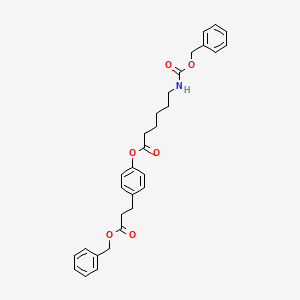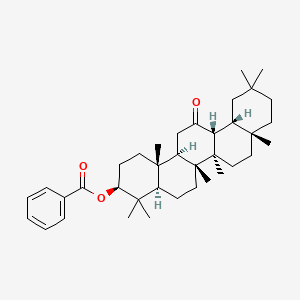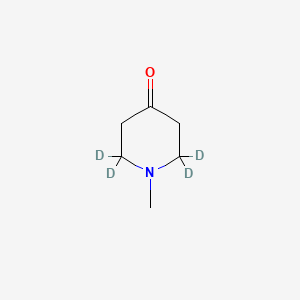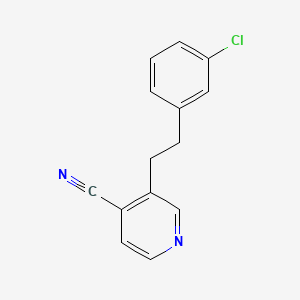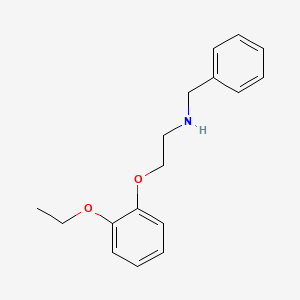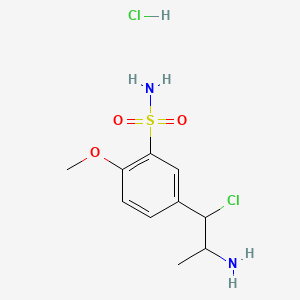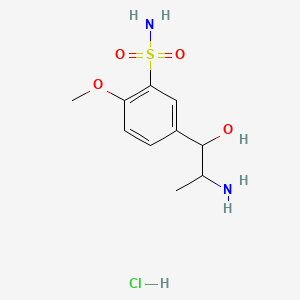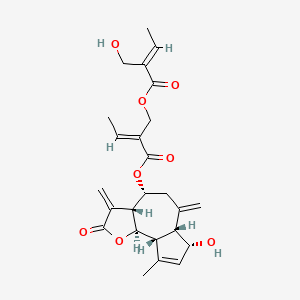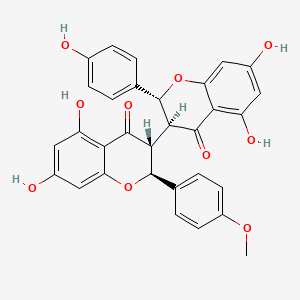
Sikokianin C
Übersicht
Beschreibung
Synthesis Analysis
Sikokianin C is a natural compound isolated from the plant Wikstroemia sikokiana . The exact synthesis process of Sikokianin C is not detailed in the available literature.Molecular Structure Analysis
Sikokianin C belongs to the C-3/C-3ʺ biflavanone class . It has been found to bind potently to a cavity around residue Val204 in CBS, distant from the heme binding site . This binding has been analyzed and compared with other sikokianins (Sik-A-D) and 12 structurally related C-3/C-3ʺ biflavanones .Wissenschaftliche Forschungsanwendungen
Antitumor Effect Against Human Colon Cancer : Sikokianin C has demonstrated significant antitumor efficacy against human colon cancer cells. It selectively inhibits CBS activity, which is crucial as CBS overexpression is associated with the proliferation and migration of human colon cancers. In vitro, sikokianin C notably suppressed the proliferation of HT29 colon cancer cells. Additionally, its ability to induce apoptosis in cancer cells has been observed. In vivo studies have shown that treatment with sikokianin C dramatically reduced tumor volume and weight in colon cancer xenograft models in mice, highlighting its potential as a treatment for colon cancer (Niu et al., 2018).
Discovery and Isolation : The discovery and isolation of sikokianin C are critical steps in understanding its properties and potential applications. It was isolated from the roots of Wikstroemia indica, along with other compounds. The process of isolation and structural elucidation using techniques like HR-ESI-MS and NMR is fundamental in the study of such natural compounds (Li et al., 2012).
In Vitro Antimalarial Activity : Sikokianin C has also been identified to possess antimalarial properties. In a study, sikokianin C showed a potent inhibitory effect against the chloroquine-resistant strain of Plasmodium falciparum, the parasite responsible for malaria. This finding opens up possibilities for its use in the treatment of malaria (Nunome et al., 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2R,3S)-3-[(2S,3R)-5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24O10/c1-39-19-8-4-15(5-9-19)31-27(29(38)25-21(36)11-18(34)13-23(25)41-31)26-28(37)24-20(35)10-17(33)12-22(24)40-30(26)14-2-6-16(32)7-3-14/h2-13,26-27,30-36H,1H3/t26-,27+,30+,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPUSVUZHPIYER-VGGPVXIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sikokianin C | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



